molecular formula C6H4ClFN2O2 B1311852 4-Chloro-5-fluoro-2-nitroaniline CAS No. 428871-64-1

4-Chloro-5-fluoro-2-nitroaniline

Cat. No.: B1311852
CAS No.: 428871-64-1
M. Wt: 190.56 g/mol
InChI Key: IVUBVUIBVDTNAT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitroaniline (CAS: 428871-64-1) is a halogenated nitroaniline derivative with the molecular formula C₆H₃ClFN₂O₂. This compound features a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 5 on the benzene ring. Its reactivity in nucleophilic aromatic substitution reactions makes it valuable for introducing phenylpiperazine moieties into drug candidates, as demonstrated in microwave-assisted syntheses .

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBVUIBVDTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440321
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428871-64-1
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis:

Step Reaction Conditions Key Reagents Notes
1 Acetylation of m-fluoroaniline Dissolve m-fluoroaniline in acetic acid, add acetic anhydride, room temp m-fluoroaniline, acetic acid, acetic anhydride Protects amino group as acetanilide
2 Friedel-Crafts acylation Lewis acid catalyst (AlCl3), solvent (carbon disulfide or nitrobenzene), 0-50 °C, 40-60 h 3-fluoroacetanilide, acetyl chloride, AlCl3 Introduces acetyl group ortho to amino protection
3 Hydrolysis Alcohol solvent (methanol, ethanol), inorganic acid (H2SO4, HCl), RT to 100 °C, 1-10 h 2-fluoro-4-acetamidoacetophenone Removes acetyl protection to yield aminoacetophenone
4 Sandmeyer reaction Aqueous HCl, sodium nitrite at 10 to -10 °C, then CuCl at 0-30 °C 2-fluoro-4-aminoacetophenone Converts amino group to chloro substituent
5 Nitration Nitrating reagent (H2SO4 + KNO3 or HNO3), -10 to 0 °C, 0.5-1 h 2-fluoro-4-chloroacetophenone Introduces nitro group at desired position

Advantages:

  • Starting material m-fluoroaniline is commercially available and cost-effective.
  • Reaction conditions are mild with low side reactions.
  • Suitable for scale-up and industrial production.
  • High yields and purity achievable.

Reaction Conditions and Optimization

Friedel-Crafts Acylation

Parameter Range Preferred Conditions
Solvent Dichloromethane, trichloromethane, carbon disulfide, nitrobenzene Carbon disulfide or nitrobenzene
Lewis Acid Catalyst AlCl3, ZnCl2, FeCl3 Aluminum trichloride (AlCl3)
Temperature 0-100 °C 0-50 °C
Molar Ratio (3-fluoroacetanilide:acylating agent:Lewis acid) 1:1-3:2-6 1:1.5-2.5:2.5-4
Reaction Time 12-72 h 40-60 h

Hydrolysis

  • Solvent: Methanol, ethanol, propanol, isopropanol, or butanol.
  • Acid: Sulfuric acid, nitric acid, or hydrochloric acid.
  • Temperature: Room temperature to 100 °C.
  • Time: 1-10 hours.

Sandmeyer Reaction

  • Formation of diazonium salt at 10 to -10 °C using sodium nitrite in HCl.
  • Subsequent reaction with cuprous chloride at 0-30 °C to replace amino with chloro.

Nitration

Parameter Range Preferred Conditions
Nitrating Reagent H2SO4 + HNO3, KNO3, NaNO3, fuming nitric acid H2SO4 + KNO3 or H2SO4 + HNO3
Temperature -20 to 10 °C -10 to 0 °C
Time 0.5 to 3 h 0.5 to 1 h
Molar Ratio (substrate:KNO3) 1:2-5 1:2-3

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Starting Material Reagents & Conditions Product Yield & Notes
1 Acetylation m-fluoroaniline Acetic acid, acetic anhydride, RT 3-fluoroacetanilide Protects amino group
2 Friedel-Crafts Acylation 3-fluoroacetanilide Acetyl chloride, AlCl3, CS2 or nitrobenzene, 0-50 °C, 40-60 h 2-fluoro-4-acetamidoacetophenone High regioselectivity
3 Hydrolysis 2-fluoro-4-acetamidoacetophenone Alcohol solvent, H2SO4/HCl, RT-100 °C, 1-10 h 2-fluoro-4-aminoacetophenone Removes acetyl protection
4 Sandmeyer Reaction 2-fluoro-4-aminoacetophenone NaNO2, HCl, 10 to -10 °C; CuCl, 0-30 °C 2-fluoro-4-chloroacetophenone Amino to chloro substitution
5 Nitration 2-fluoro-4-chloroacetophenone H2SO4 + KNO3 or HNO3, -10 to 0 °C, 0.5-1 h 4-chloro-2-fluoro-5-nitroacetophenone Introduces nitro group

Research Findings and Industrial Relevance

  • The multi-step synthesis allows for selective substitution patterns critical for the target compound.
  • Use of acetyl protection minimizes side reactions during Friedel-Crafts acylation.
  • Sandmeyer reaction provides a reliable method for chloro substitution on aromatic amines.
  • Nitration under controlled low temperatures prevents over-nitration and degradation.
  • The process is scalable with high yields and purity, suitable for industrial manufacture.
  • Continuous flow nitration technology offers potential improvements in safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
4-Chloro-5-fluoro-2-nitroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It has been instrumental in developing drugs targeting bacterial infections and cancer therapies. For instance, it has been used to create compounds that inhibit specific oncogenic microRNAs, which are critical in cancer progression. Research indicates that neomycin-bisbenzimidazole conjugates containing this compound can significantly reduce the levels of mature miR-27a, a microRNA associated with various cancers, thereby inhibiting cell proliferation effectively .

Case Study:
In a study focused on synthesizing inhibitors for HIV-1 replication, derivatives of this compound demonstrated potent inhibitory activity against the virus while maintaining low cytotoxicity. These compounds were evaluated for their efficacy against reverse transcriptase enzymes known for resistance mutations, showcasing the compound's versatility in antiviral drug development .

Agricultural Chemicals

Use in Agrochemicals:
The compound is also significant in formulating agrochemicals such as herbicides and fungicides. Its incorporation into these products enhances crop protection and yield. The presence of chlorine and fluorine atoms contributes to the biological activity of these chemicals, making them effective against a range of agricultural pests and diseases .

Dyes and Pigments

Application in Textile Industry:
this compound is crucial in producing dyes and pigments for textiles. The compound's chemical structure allows it to impart vibrant colors, which are essential for various applications in the textile industry. Its stability and reactivity make it suitable for synthesizing complex dye molecules that meet industry standards .

Analytical Chemistry

Reagent in Analytical Techniques:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its ability to form complexes with various analytes allows for accurate measurements in laboratory settings .

Material Science

Development of Specialty Polymers:
The compound contributes to developing specialty polymers and coatings that require enhanced durability and resistance to environmental factors. This application is particularly relevant in industries where material performance under harsh conditions is critical .

Data Table: Applications Overview

Application AreaSpecific UsesImpact/Benefits
PharmaceuticalDrug synthesis (cancer therapies, HIV inhibitors)Targeting oncogenic miRNAs; effective antiviral agents
Agricultural ChemicalsHerbicides, fungicidesEnhanced crop protection; increased yield
Dyes and PigmentsTextile dyesVibrant colors; stability in various applications
Analytical ChemistryReagent for detectionAccurate quantification of chemical substances
Material ScienceSpecialty polymers and coatingsImproved durability; resistance to environmental factors

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Nitroaniline Isomers

The positions of substituents (Cl, F, NO₂) significantly influence physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Comparison of Halogenated Nitroanilines
Compound Name CAS Molecular Formula Melting Point (°C) Key Applications/Reactivity Toxicity Insights (if available)
4-Chloro-5-fluoro-2-nitroaniline 428871-64-1 C₆H₃ClFN₂O₂ Not reported Benzimidazole synthesis Not directly studied; positional analogs show Cl/NO₂ position-dependent toxicity
5-Chloro-4-fluoro-2-nitroaniline 104222-34-6 C₆H₃ClFN₂O₂ Not reported Intermediate for agrochemicals No data
2-Fluoro-4-nitroaniline 369-35-7 C₆H₅FN₂O₂ 92.5–95 Dye intermediates Higher toxicity in Cl/NO₂ analogs
4-Fluoro-2-nitroaniline 364-78-3 C₆H₅FN₂O₂ 92.5–95 Pharmaceutical precursors Structural studies show isomer-specific stability
2-Fluoro-5-nitroaniline 369-36-8 C₆H₅FN₂O₂ 99–101 Ligand design Not reported
Key Observations:
  • Substituent Position Effects: Reactivity: The 4-Cl-5-F-2-NO₂ arrangement in this compound facilitates selective substitution at the para-chloro position, enabling coupling with amines like N-phenylpiperazine . In contrast, 2-Fluoro-4-nitroaniline (CAS 369-35-7) is less reactive toward nucleophiles due to steric hindrance from the ortho-fluoro group . Thermal Stability: Fluorine at position 5 (as in this compound) may enhance thermal stability compared to 4-Fluoro-2-nitroaniline (mp 92.5–95°C) due to reduced ring strain .
  • Spectroscopic Differences :

    • Studies on fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal distinct infrared (IR) and NMR spectral profiles due to electron-withdrawing group orientations, impacting hydrogen bonding and molecular docking interactions .

Methyl-Substituted Analogs

Methyl groups alter solubility and steric effects compared to halogens:

Table 2: Methyl vs. Halogen Substituents
Compound Name CAS Molecular Formula Melting Point (°C) Key Properties
5-Chloro-2-methyl-4-nitroaniline 13852-51-2 C₇H₇ClN₂O₂ 164–167 Higher lipophilicity; pesticide synthesis
This compound 428871-64-1 C₆H₃ClFN₂O₂ Not reported Enhanced reactivity in aromatic substitution
Key Observations:
  • Lipophilicity : The methyl group in 5-Chloro-2-methyl-4-nitroaniline increases hydrophobicity, favoring membrane permeability in agrochemical applications .
  • Reactivity : Halogen atoms (Cl, F) in this compound improve leaving-group ability in substitution reactions compared to methyl analogs .

Biological Activity

4-Chloro-5-fluoro-2-nitroaniline (CFNA) is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorine atom at the para position, a fluorine atom at the meta position, and a nitro group at the ortho position relative to the aniline nitrogen, contributes to its diverse biological properties. This article explores the biological activity of CFNA, including its antimicrobial and anticancer effects, along with relevant case studies and research findings.

  • Molecular Formula : C6_6H4_4ClFN2_2O2_2
  • Molecular Weight : 190.56 g/mol
  • Chemical Structure : The compound consists of an aniline core with specific substitutions that enhance its reactivity and biological activity.

Antimicrobial Activity

CFNA has been noted for its antimicrobial properties , making it a subject of interest in various studies. The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.050 mg/mL
Candida albicans0.025 mg/mL

The antimicrobial activity of CFNA is attributed to its ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme functions or membrane integrity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of CFNA. Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting a mechanism by which it could be developed into a therapeutic agent.

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, CFNA was shown to accelerate apoptosis in a dose-dependent manner:

  • IC50_{50} : 25.72 ± 3.95 μM
  • Mechanism : Flow cytometry analysis indicated increased rates of apoptosis correlated with higher concentrations of CFNA .

Comparative Analysis

Compared to other compounds in its class, CFNA's anticancer activity appears promising:

Compound IC50_{50} (μM) Cancer Type
CFNA25.72 ± 3.95MCF-7 Breast Cancer
Drug 1 (similar structure)45.2 ± 13.0U87 Glioblastoma
Drug 2 (another derivative)6.3 ± 3.2Murine Leukemia

These findings suggest that CFNA could serve as a lead compound for further development in anticancer therapies.

The mechanism by which CFNA exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : CFNA may inhibit specific enzymes involved in cell signaling or metabolic pathways.
  • Reactive Intermediates Formation : The reduction of the nitro group can generate reactive intermediates that interact with cellular components.
  • Cell Membrane Disruption : The presence of halogen atoms may alter membrane permeability, leading to cell death in pathogens.

Research Applications

CFNA is not only significant for its biological activities but also serves as an important intermediate in organic synthesis:

  • Used in synthesizing various pharmaceuticals and agrochemicals.
  • Investigated for its role in developing novel compounds with enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-5-fluoro-2-nitroaniline, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting this compound with N-phenylpiperazine in dimethyl sulfoxide (DMSO) at 145–150°C for 4 hours yields 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline. Key intermediates are characterized using melting point analysis (e.g., m.p. 179–180°C) and spectroscopic techniques (FT-IR, NMR) .
Synthetic Step Conditions Product Characterization
Substitution reactionDMSO, 145–150°C, 4hm.p. 179–180°C, NMR/IR
Reduction of nitro groupPd/C, hydrazine hydrate, microwaveAmine formation (HPLC/MS)

Q. How can researchers verify the purity and structural integrity of this compound?

  • Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC retention time comparisons with standards and NMR analysis (e.g., distinguishing aromatic protons at δ 7.2–8.1 ppm) are critical. Cross-reference melting points with literature values (e.g., lit. m.p. 180–181°C) .

Advanced Research Questions

Q. What strategies optimize the reduction of the nitro group in this compound to an amine without side reactions?

  • Answer : Catalytic hydrogenation (e.g., Pd/C, H₂) or microwave-assisted reduction with hydrazine hydrate minimizes byproducts. Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (85–92%) .
Method Conditions Yield Advantages
Pd/C + H₂60°C, 6h78%Scalable
Microwave + hydrazine100°C, 30min92%Faster, higher purity

Q. How do substituent positions (e.g., chloro, fluoro, nitro) influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The nitro group at the 2-position deactivates the ring, directing electrophilic substitution to the para position. Fluorine’s electron-withdrawing effect enhances stability but may reduce nucleophilicity. Chlorine at the 4-position sterically hinders bulky reactants .

Q. What analytical challenges arise when distinguishing this compound from structural analogs (e.g., 5-chloro-2-nitroaniline)?

  • Answer : Use high-resolution mass spectrometry (HRMS) to differentiate molecular weights (e.g., Cl vs. F isotopes). NMR chemical shifts for fluorine (δ -110 to -130 ppm in ¹⁹F NMR) and chlorine (δ 3.5–4.0 ppm in ¹H NMR) are diagnostic .

Q. How can researchers mitigate hazards associated with handling nitroaromatic intermediates?

  • Answer : Implement strict PPE protocols (gloves, fume hoods) and avoid high-temperature decomposition. Store intermediates in inert atmospheres (N₂ or Ar) at -20°C to prevent oxidation .

Methodological Notes

  • Contradictions in Data : and describe microwave-assisted reductions, while older literature may use conventional heating. Validate methods with kinetic studies.
  • Critical Gaps : Limited data on photostability or long-term storage conditions. Future studies should explore degradation pathways via accelerated aging tests.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-fluoro-2-nitroaniline
Reactant of Route 2
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